![molecular formula C12H16F3NO B13999179 N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine CAS No. 65754-13-4](/img/structure/B13999179.png)
N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine
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Overview
Description
N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine is an organic compound characterized by the presence of a trifluoromethyl group, a tert-butyl group, and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine typically involves multiple steps. One common approach is the nitration of a suitable aromatic precursor, followed by reduction to form an amine. The final step involves the formation of the hydroxylamine functional group under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The hydroxylamine group can participate in redox reactions, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[2-Methyl-5-(trifluoromethyl)phenyl]-2-propenamide: Another compound with a trifluoromethyl group, used in similar applications.
5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]: A benzanilide derivative with similar functional groups.
5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]: A trifluoromethylbenzene derivative with comparable properties.
Uniqueness
N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine is unique due to the combination of its trifluoromethyl and hydroxylamine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine (abbreviated as NTBHA) is a compound that has garnered attention for its unique structural characteristics and potential biological applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
NTBHA has a molecular formula of C₁₂H₁₆F₃NO and a molecular weight of 247.26 g/mol. The compound features a hydroxylamine functional group, characterized by the nitrogen atom bonded to a hydroxyl group (-OH) and an alkyl group. The presence of the trifluoromethyl group enhances its lipophilicity, potentially allowing it to interact effectively with various biological targets.
Antimicrobial Properties
Research indicates that NTBHA exhibits significant antimicrobial activity. The trifluoromethyl group contributes to its enhanced interaction with microbial membranes, making it effective against various bacterial strains. In studies, NTBHA demonstrated a minimum inhibitory concentration (MIC) against Gram-positive bacteria, suggesting its potential as an antibacterial agent.
Microbial Strain | MIC (µg/mL) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid production |
The bactericidal action was confirmed through assays that measured the compound's ability to inhibit biofilm formation, which is crucial in treating chronic infections .
Anticancer Activity
NTBHA has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to participate in redox reactions is thought to influence cellular signaling pathways related to cancer progression.
A study highlighted the effect of NTBHA on various cancer cell lines, revealing that it inhibited cell proliferation significantly:
Cell Line | IC₅₀ (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 20 | Induction of apoptosis |
HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
These findings suggest that NTBHA could be further explored as a potential therapeutic agent in cancer treatment .
Antioxidant Properties
The antioxidant activity of NTBHA has been documented in various studies. It acts by scavenging free radicals and preventing oxidative damage to cells. Notably, N-t-butyl hydroxylamine (NtBHA), a related compound, has shown promise in improving mitochondrial function and delaying senescence-associated changes in human fibroblasts.
In vitro experiments demonstrated that NTBHA could enhance proteasomal activity in treated cells compared to untreated controls:
Treatment | Proteasomal Activity Increase (%) |
---|---|
NTBHA | 40 |
Control | 0 |
This suggests that NTBHA may play a role in cellular maintenance and longevity by mitigating oxidative stress .
Case Studies
- Mitochondrial Function Improvement : In aged rat models, treatment with NTBHA resulted in improved mitochondrial respiratory control ratios, indicating enhanced energy metabolism and reduced age-related decline in cellular function .
- Cancer Cell Proliferation Inhibition : A study involving human cancer cell lines showed that NTBHA effectively reduced cell viability through mechanisms involving oxidative stress and apoptosis induction .
Properties
CAS No. |
65754-13-4 |
---|---|
Molecular Formula |
C12H16F3NO |
Molecular Weight |
247.26 g/mol |
IUPAC Name |
N-tert-butyl-N-[2-methyl-5-(trifluoromethyl)phenyl]hydroxylamine |
InChI |
InChI=1S/C12H16F3NO/c1-8-5-6-9(12(13,14)15)7-10(8)16(17)11(2,3)4/h5-7,17H,1-4H3 |
InChI Key |
JYWQHQRRMWGTNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)N(C(C)(C)C)O |
Origin of Product |
United States |
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